Antimicrobial Efficacy: Direct Comparison of Free Acid and Salt Forms for Milk Preservation
The free acid form, N-(Hydroxymethyl)glycine, demonstrates equivalent antimicrobial performance to its salt counterpart. This is a critical practical differentiator, as the free acid can be used directly to formulate preservative systems without requiring a neutralization step. In a direct comparison using whole milk as a model system susceptible to microbial spoilage, both the free acid and the sodium salt prevented spoilage at room temperature at an identical effective concentration [1].
| Evidence Dimension | Preservation of whole milk against spoilage at room temperature |
|---|---|
| Target Compound Data | Effective concentration: 0.3% (w/w) (N-(Hydroxymethyl)glycine free acid) |
| Comparator Or Baseline | Effective concentration: 0.3% (w/w) (Sodium hydroxymethylaminoacetate, the sodium salt) |
| Quantified Difference | Equivalent efficacy; a 1:1 parity in effective use concentration. |
| Conditions | Whole milk, room temperature storage. Incorporation of 0.3% of the respective agent. |
Why This Matters
This parity proves that the free acid is a direct, non-inferior alternative to the widely used sodium salt, offering formulators flexibility in pH adjustment and counter-ion selection without sacrificing antimicrobial power.
- [1] Berke, P. A., & Rosen, W. E. (1982). U.S. Patent No. 4,337,269. Washington, DC: U.S. Patent and Trademark Office. View Source
